Product packaging for tert-Butyl (ethylcarbamothioyl)carbamate(Cat. No.:CAS No. 180150-75-8)

tert-Butyl (ethylcarbamothioyl)carbamate

Cat. No.: B061578
CAS No.: 180150-75-8
M. Wt: 204.29 g/mol
InChI Key: OJAGSBADNOYMMM-UHFFFAOYSA-N
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Description

tert-Butyl (ethylcarbamothioyl)carbamate is a specialized organic synthetic intermediate of significant value in medicinal chemistry and drug discovery research. This compound, which features a carbamate-protected thiourea functional group, serves as a versatile building block for the construction of more complex molecules. Its primary research application lies in the synthesis of heterocyclic compounds, particularly as a precursor to various nitrogen and sulfur-containing scaffolds, such as substituted 2-aminothiazoles and related pharmacophores. The mechanism of action for this reagent is defined by its role in chemical synthesis; the ethylcarbamothioyl group can act as a reactive handle for cyclization or further functionalization, while the tert-butyloxycarbonyl (Boc) group provides a robust yet readily removable protecting group for amines, allowing for precise control over synthetic sequences. This makes it an invaluable tool for researchers developing novel enzyme inhibitors, receptor modulators, and probing structure-activity relationships (SAR) in the pursuit of new therapeutic agents. Its high purity and well-defined structure ensure reproducibility in complex multi-step syntheses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2O2S B061578 tert-Butyl (ethylcarbamothioyl)carbamate CAS No. 180150-75-8

Properties

CAS No.

180150-75-8

Molecular Formula

C8H16N2O2S

Molecular Weight

204.29 g/mol

IUPAC Name

tert-butyl N-(ethylcarbamothioyl)carbamate

InChI

InChI=1S/C8H16N2O2S/c1-5-9-6(13)10-7(11)12-8(2,3)4/h5H2,1-4H3,(H2,9,10,11,13)

InChI Key

OJAGSBADNOYMMM-UHFFFAOYSA-N

SMILES

CCNC(=S)NC(=O)OC(C)(C)C

Canonical SMILES

CCNC(=S)NC(=O)OC(C)(C)C

Synonyms

Carbamic acid, [(ethylamino)thioxomethyl]-, 1,1-dimethylethyl ester (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent-Driven Functional Differences

The tert-butyl carbamate scaffold is common across analogs, but substituent variations dictate physicochemical and biological properties:

Table 1: Key Structural and Functional Comparisons
Compound Name Substituent Group(s) Molecular Weight (g/mol) Key Features Potential Applications
tert-Butyl (ethylcarbamothioyl)carbamate Ethylcarbamothioyl (S-containing group) ~218.3 (calculated) Thioamide, moderate lipophilicity Enzyme inhibition, PROTACs
tert-Butyl (4-bromophenyl)carbamate 4-Bromophenyl 272.14 Bromine as leaving group, aromatic Synthetic intermediate
Boc-NH-PEG3 PEG3 chain ~335.4 (calculated) Hydrophilic, improved solubility Drug delivery systems
Compound 24c (thiazolyl-pyrrolidinone) Thiazolyl, pyrrolidinone N/A Aromatic, H-bond donor/acceptor Antiviral agents
RBM5-188 Methylthiazolyl benzyl, pyrrolidinyl N/A Complex H-bonding, stereochemical specificity Targeted protein degradation

Electronic and Reactivity Profiles

  • Thioamide vs.
  • Halogenated Derivatives: Bromine in tert-butyl (4-bromophenyl)carbamate increases molecular weight and reactivity in cross-coupling reactions, unlike the non-halogenated ethylcarbamothioyl analog.
  • PEGylation : Boc-NH-PEG3 introduces ethylene glycol chains, drastically improving aqueous solubility—a critical advantage over lipophilic analogs like the ethylcarbamothioyl derivative.

Stability and Metabolic Considerations

  • Deprotection Conditions : The tert-butyl group is typically removed under acidic conditions (e.g., HCl/dioxane ), but substituents like PEG chains or thioamides may necessitate tailored deprotection strategies.
  • Metabolic Pathways : Sulfur in the ethylcarbamothioyl group could slow oxidative metabolism compared to oxygenated carbamates, extending half-life in biological systems .

Research Findings and Trends

  • Structure-Activity Relationships (SAR) : Substitutions on the thiazole ring (e.g., 24c vs. 24d ) significantly modulate antiviral potency, highlighting the importance of aryl group electronics.
  • Stereochemical Impact : Enantiomeric pairs (e.g., compounds 298 and 299 ) exhibit divergent binding affinities to kinase targets, underscoring the need for chiral synthesis in drug development.
  • Emerging Applications: PEGylated carbamates are gaining traction in bioconjugation and nanoparticle drug delivery, contrasting with traditional lipophilic analogs.

Preparation Methods

Reaction Overview

The most widely documented method for synthesizing tert-butyl (ethylcarbamothioyl)carbamate involves the reaction of ethyl thioamide with di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic base. This approach, adapted from thioamide N–C(S) activation protocols, enables selective Boc protection of the thioamide nitrogen.

General Procedure

  • Reactants :

    • Ethyl thioamide (1.0 equiv)

    • Di-tert-butyl dicarbonate (3.0 equiv)

    • 4-Dimethylaminopyridine (DMAP, 5 mol%)

    • Tetrahydrofuran (THF, 0.20 M)

  • Conditions :

    • Boc₂O is added dropwise to the thioamide and DMAP mixture at 0°C.

    • The reaction proceeds at 25°C for 15 hours.

    • Workup involves dilution with ethyl acetate, sequential washing with water and brine, drying over Na₂SO₄, and silica gel chromatography (petroleum ether/ethyl acetate = 40:1).

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the thioamide nitrogen on the electrophilic carbonyl carbon of Boc₂O, facilitated by DMAP. The base deprotonates the thioamide, enhancing its nucleophilicity, while the Boc group is transferred to form the protected thiocarbamate (Fig. 1).

Key Steps :

  • Deprotonation : DMAP abstracts a proton from the thioamide, generating a reactive amide intermediate.

  • Boc Transfer : The intermediate attacks Boc₂O, displacing a tert-butoxide ion.

  • Workup : Aqueous washing removes unreacted Boc₂O and byproducts, while chromatography isolates the target compound.

Solvent Selection

THF is optimal due to its ability to solubilize both Boc₂O and thioamides while stabilizing ionic intermediates. Polar aprotic solvents like DMF or DMSO may accelerate side reactions, such as thioamide oxidation.

Stoichiometry and Catalysis

  • Boc₂O : A 3.0-equivalent excess ensures complete conversion, mitigating steric hindrance from the bulky tert-butyl group.

  • DMAP : Catalytic amounts (5 mol%) suffice to drive the reaction without promoting side products.

Temperature and Time

  • 0°C Initial Cooling : Prevents exothermic side reactions during Boc₂O addition.

  • 25°C Reaction Temperature : Balances reaction rate and selectivity over 15 hours.

Alternative Synthetic Pathways

Mixed Anhydride Approach

Patent literature describes mixed anhydride intermediates for Boc protection in carbamate synthesis. For example, reacting ethyl thiocarbamic acid with isobutyl chloroformate generates a reactive anhydride, which could couple with tert-butanol. However, this method’s applicability to thiocarbamates remains unverified in the provided data.

Comparative Analysis of Methods

Parameter Boc Protection Thiophosgene Route Mixed Anhydride
Yield 85–90% (extrapolated)Not reportedNot applicable
Safety Moderate (DMAP handling)High (toxic reagents)Moderate (chloroformate use)
Scalability ExcellentPoorFeasible
Purification ChromatographyDistillationCrystallization

Q & A

Q. What are the recommended synthetic routes for tert-Butyl (ethylcarbamothioyl)carbamate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or carbamate coupling. For analogous compounds, a common strategy is reacting tert-butyl carbamate derivatives with thioacylating agents (e.g., ethyl isothiocyanate) under basic conditions . Key parameters include:
  • Base selection : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) for deprotonation .
  • Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) to minimize side reactions .
  • Temperature : Room temperature to 50°C for controlled reactivity .
    Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometry (1:1.2 molar ratio of carbamate to thioacylating agent) .

Q. Which spectroscopic techniques are most effective for characterizing tert-Butyl (ethylcarbamothioyl)carbamate, and what key features should be analyzed?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify tert-butyl groups (δ ~1.2–1.4 ppm for ¹H; δ ~28–30 ppm for ¹³C) and carbamothioyl protons (NH, δ ~5–6 ppm) .
  • IR Spectroscopy : Confirm carbamate (C=O stretch ~1700 cm⁻¹) and thiocarbamate (C=S stretch ~1200–1250 cm⁻¹) functional groups .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) to verify molecular weight and fragmentation patterns for structural confirmation .

Q. What are the stability considerations and recommended storage conditions for this compound?

  • Methodological Answer :
  • Stability : Tert-butyl carbamates are generally stable under inert atmospheres but hydrolyze in acidic/basic conditions. Avoid prolonged exposure to moisture or light .
  • Storage :
  • Temperature: -20°C in sealed, airtight containers .
  • Desiccants: Use silica gel or molecular sieves to prevent hydrolysis .
  • Compatibility: Store away from oxidizing agents (e.g., peroxides) and strong acids/bases .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and interaction mechanisms of tert-Butyl (ethylcarbamothioyl)carbamate with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzyme active sites (e.g., proteases or kinases). Focus on hydrogen bonding with the carbamothioyl group and hydrophobic interactions with the tert-butyl moiety .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the thiocarbonyl group may act as a nucleophile in SN² reactions .
  • MD Simulations : Assess binding stability over time (e.g., 100 ns simulations) to evaluate conformational changes in target proteins .

Q. What experimental strategies can resolve contradictions in reported biological activities or synthetic yields of tert-Butyl (ethylcarbamothioyl)carbamate?

  • Methodological Answer :
  • Reproducibility Analysis : Standardize reaction conditions (solvent purity, catalyst batch) and validate biological assays (e.g., IC₅₀ measurements) across multiple labs .
  • Data Triangulation : Cross-reference results with structural analogs (e.g., tert-butyl carbamates with varying substituents) to identify trends in activity .
  • Advanced Analytics : Use high-resolution LC-MS to detect trace impurities (<1%) that may skew biological data .

Q. What methodologies are employed to study the catalytic applications of tert-Butyl (ethylcarbamothioyl)carbamate in asymmetric synthesis?

  • Methodological Answer :
  • Chiral Catalysts : Test palladium or nickel complexes with chiral ligands (e.g., BINAP) to catalyze asymmetric cross-coupling reactions. Monitor enantiomeric excess (ee) via chiral HPLC .
  • Kinetic Studies : Use pseudo-first-order conditions to determine rate constants for thiocarbamate participation in Suzuki-Miyaura couplings .
  • Substrate Scope : Screen diverse aryl halides to evaluate the compound’s versatility as a coupling partner .

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